molecular formula C7H5BrF3N B1288707 2-(Bromomethyl)-5-(trifluoromethyl)pyridine CAS No. 1000773-62-5

2-(Bromomethyl)-5-(trifluoromethyl)pyridine

Cat. No. B1288707
CAS RN: 1000773-62-5
M. Wt: 240.02 g/mol
InChI Key: UMXIAVUQROUXKO-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-(trifluoromethyl)pyridine is a chemical compound with the empirical formula C6H3BrF3N. It has a molecular weight of 225.99 . This compound is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent .


Synthesis Analysis

The synthesis of 2-(Bromomethyl)-5-(trifluoromethyl)pyridine and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have been commercialized or proposed for ISO common names .


Molecular Structure Analysis

The molecular structure and fundamental vibrational frequencies of 2-(Bromomethyl)-5-(trifluoromethyl)pyridine have been obtained from density functional theory (DFT) B3LYP and LSDA methods with 6-311++G (d,p) basis set calculations .


Chemical Reactions Analysis

The chemical reactions involving 2-(Bromomethyl)-5-(trifluoromethyl)pyridine are complex and varied. For example, regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide provides the corresponding nicotinic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Bromomethyl)-5-(trifluoromethyl)pyridine are influenced by the presence of the trifluoromethyl group and the pyridine ring. The trifluoromethyl group contributes to the unique physicochemical properties of the compound, which are thought to enhance its biological activities .

Scientific Research Applications

Pharmaceutical Research

The trifluoromethyl group is a significant moiety in medicinal chemistry due to its lipophilic nature and ability to enhance metabolic stability. 2-(Bromomethyl)-5-(trifluoromethyl)pyridine can serve as a precursor for synthesizing various bioactive compounds. It can be used to introduce the trifluoromethyl group into molecules, potentially leading to the development of new drugs with improved pharmacokinetic properties .

Agrochemical Development

In agrochemistry, the trifluoromethyl group is valued for its ability to confer resistance to degradation by environmental factors. Compounds derived from 2-(Bromomethyl)-5-(trifluoromethyl)pyridine could be utilized to create novel pesticides or herbicides with enhanced efficacy and longevity .

Material Science

The introduction of a trifluoromethyl group into organic compounds can alter their physical properties, such as volatility and thermal stability. This makes 2-(Bromomethyl)-5-(trifluoromethyl)pyridine a valuable building block in the synthesis of materials for electronic devices or as intermediates in the production of advanced polymers .

Organic Synthesis

This compound is a versatile reagent in organic synthesis. It can undergo lithiation, allowing access to 6-substituted derivatives. These derivatives can be further functionalized to produce a wide range of organic molecules, making it a useful tool in synthetic organic chemistry .

Radical Trifluoromethylation

2-(Bromomethyl)-5-(trifluoromethyl)pyridine: can participate in radical trifluoromethylation reactions. This process is crucial for introducing trifluoromethyl groups into carbon-centered radicals, which is a key step in the synthesis of many organic compounds, including pharmaceuticals and agrochemicals .

Heterocycle Synthesis

As a building block, it can be employed in the construction of heterocyclic compounds. Heterocycles are a core structure in many drugs and organic materials, and the ability to introduce various substituents makes this compound particularly useful in diversifying molecular scaffolds .

Safety and Hazards

2-(Bromomethyl)-5-(trifluoromethyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future of 2-(Bromomethyl)-5-(trifluoromethyl)pyridine and its derivatives lies in the discovery of new applications in the agrochemical and pharmaceutical industries. The unique properties of these compounds make them promising candidates for the development of new active ingredients .

properties

IUPAC Name

2-(bromomethyl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N/c8-3-6-2-1-5(4-12-6)7(9,10)11/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXIAVUQROUXKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70613944
Record name 2-(Bromomethyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000773-62-5
Record name 2-(Bromomethyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of [5-(trifluoromethyl)pyridin-2-yl]methanol (5.0 g, 28.24 mmol) in DCM (50 ml) was added tribromophosphane (0.58 g, 3.50 mmol) at 0° C. The reaction was allowed to warm to room temperature and stirred for 3 hours. The reaction was then poured into water (50 ml) and the organics were extracted with DCM (2×50 ml), washed with brine, dried over sodium sulfate and concentrated in vacuo to afford the title compound which was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To (5-trifluoromethyl-pyridin-2-yl)-methanol (1.65 g) in dichloromethane (20 ml) at 0° C. (ice-bath) under nitrogen was added triphenylphosphine (3.66 g, 13.98 mmol) in portions, followed by addition of carbon tetrabromide (3.23 g) in portions. The ice-bath was removed and the flask was sealed with a glass stopper. The reaction mixture was gently stirred for 1 hour. The crude reaction mixture was loaded onto a silica gel column (120 g), and eluted with methyl acetate/hexane to give 2-bromomethyl-5-trifluoromethyl-pyridine as a light orange oil (1.65 g, 73%).
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.23 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To (5-trifluoromethyl-pyridin-2-yl)-methanol (1.65 g) in dichloromethane (20 ml) at 0° C. (ice-bath) under nitrogen was added triphenylphosphine (3.66 g, 13.98 mmol) in portions, followed by addition of carbon tetrabromide (3.23 g) in portions. The ice-bath was removed and the flask was sealed with a glass stopper. The reaction mixture was gently stirred for 1 hour. The crude reaction mixture was loaded onto a silica gel column (120g), and eluted with methyl acetate/hexane to give 2-bromomethyl-5-trifluoromethyl-pyridine as a light orange oil (1.65 g, 73%).
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.23 g
Type
reactant
Reaction Step Two
[Compound]
Name
( 120g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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